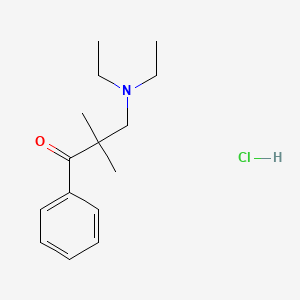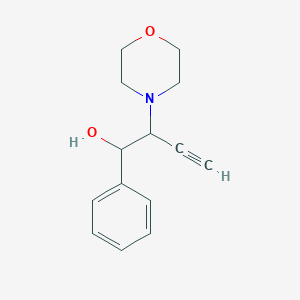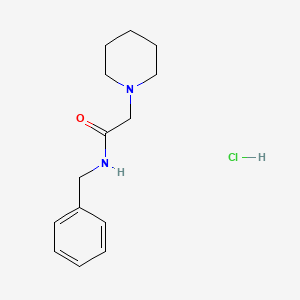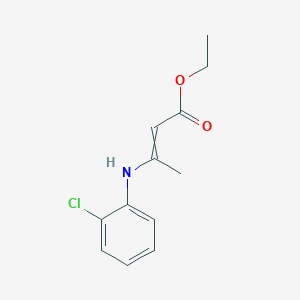
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, making it a valuable reagent in organic synthesis and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. The reaction conditions often include a moderate to vigorous rate of reflux and the use of solvents such as methanol and acetone .
Industrial Production Methods
Industrial production of this compound involves a series of steps including the reaction of diethylamine hydrochloride with paraformaldehyde and acetone, followed by extraction and purification processes. The final product is obtained through distillation under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of amide bonds by activating carboxyl groups to react with amines. This process involves the formation of an unstable intermediate that quickly reacts with an amino group to form an amide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility characteristics. Its ability to form stable intermediates and facilitate efficient amide bond formation makes it particularly valuable in synthetic and biochemical applications .
Eigenschaften
CAS-Nummer |
24206-70-0 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
3-(diethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-16(6-2)12-15(3,4)14(17)13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;1H |
InChI-Schlüssel |
BTIWDWOBSODVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)(C)C(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)

![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)







![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)

